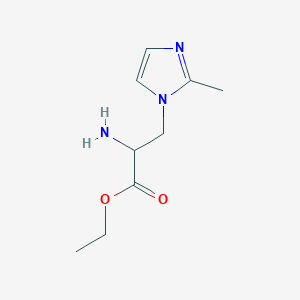

Ethyl 2-amino-3-(2-methyl-1h-imidazol-1-yl)propanoate

Description

Properties

Molecular Formula |

C9H15N3O2 |

|---|---|

Molecular Weight |

197.23 g/mol |

IUPAC Name |

ethyl 2-amino-3-(2-methylimidazol-1-yl)propanoate |

InChI |

InChI=1S/C9H15N3O2/c1-3-14-9(13)8(10)6-12-5-4-11-7(12)2/h4-5,8H,3,6,10H2,1-2H3 |

InChI Key |

JJCFELOVWSZCAL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(CN1C=CN=C1C)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of Ethyl 2-amino-3-(2-methyl-1h-imidazol-1-yl)propanoate can be achieved through various synthetic routes. One common method involves the reaction of glyoxal and ammonia to form imidazole, which is then further modified to obtain the desired compound . Industrial production methods often involve the use of catalysts and specific reaction conditions to optimize yield and purity .

Chemical Reactions Analysis

Ethyl 2-amino-3-(2-methyl-1h-imidazol-1-yl)propanoate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has been studied for its potential therapeutic properties, including antibacterial, antifungal, and antiviral activities . Additionally, it is used in the development of new drugs and as a research tool in various biochemical studies .

Mechanism of Action

The mechanism of action of Ethyl 2-amino-3-(2-methyl-1h-imidazol-1-yl)propanoate involves its interaction with specific molecular targets and pathways. The imidazole ring in the compound can interact with various enzymes and receptors, leading to its biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Similarities and Differences

Ethyl 2-amino-3-(1H-imidazol-4-yl)propanoate

- Structure : Lacks the methyl group on the imidazole ring (substitution at the 4-position instead of 1-position).

- Synthesis: Derived from histidine via esterification with ethanol, highlighting the role of carboxylic acid activation in forming the ester bond .

- Properties : IR spectroscopy confirmed the ester functional group, and its melting point aligns with other histidine-derived esters, suggesting similar crystallinity .

Methyl 2-hydroxymethyl-1-[[2′-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-3-[(2-(trimethylsilyl)ethoxy)methyl]imidazole-5-propanoate (Compound 32)

- Structure : Features a tetrazole-biphenyl moiety and a trimethylsilyl-protected hydroxymethyl group, making it significantly bulkier.

Key Differences :

Electronic Modulation : The 1H-imidazol-1-yl substitution in the target compound may alter electron density distribution, affecting reactivity in nucleophilic or electrophilic reactions.

Physicochemical Properties

Biological Activity

Ethyl 2-amino-3-(2-methyl-1H-imidazol-1-yl)propanoate is a compound of significant interest in medicinal chemistry due to its structural features that facilitate various biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

Molecular Formula : C₉H₁₅N₃O₂

Molecular Weight : 197.23 g/mol

IUPAC Name : Ethyl 2-amino-3-(2-methylimidazol-1-yl)propanoate

The compound features an ethyl ester group, an amino group, and a 2-methylimidazole ring, which are known to interact with various biological targets, influencing numerous biochemical pathways .

Antimicrobial and Antifungal Properties

Ethyl 2-amino-3-(2-methyl-1H-imidazol-1-yl)propanoate has been investigated for its potential antimicrobial and antifungal activities. The imidazole ring is a common feature in many bioactive compounds, suggesting that this compound may exhibit similar properties. While specific quantitative data on its efficacy is limited, the structural similarity to known antimicrobial agents indicates potential utility in this area .

Enzyme Inhibition

The compound's ability to chelate metal ions may contribute to its biological effects by modulating enzyme activity. This property is particularly relevant in the context of enzyme inhibitors, which are crucial in drug design for various diseases .

Synthesis Methods

The synthesis of ethyl 2-amino-3-(2-methyl-1H-imidazol-1-yl)propanoate typically involves multi-step procedures starting from simpler precursors. A common method includes:

- Formation of Imidazole : The reaction of glyoxal and ammonia to form imidazole.

- Nucleophilic Substitution : The imidazole derivative undergoes nucleophilic substitution with ethyl propanoate to yield the final product.

This method can be scaled for industrial production using larger reactors and continuous flow systems to enhance yield and efficiency .

Comparative Analysis

To provide context regarding the biological activity of ethyl 2-amino-3-(2-methyl-1H-imidazol-1-yl)propanoate, it is useful to compare it with other imidazole derivatives:

| Compound Name | Structural Features | Notable Activity |

|---|---|---|

| Ethyl 3-(1H-imidazol-1-yl)propanoate | Different position of the imidazole substitution | Antimicrobial |

| Methyl 2-(1H-imidazol-1-yl)propanoate | Methyl ester instead of ethyl | Antifungal |

| Ethyl 2-(1H-imidazol-1-yl)butanoate | Longer carbon chain in the ester group | Enzyme inhibition |

This comparison highlights the nuanced interplay between structural variations and resultant biological properties .

Case Studies and Research Findings

Recent studies have focused on the biological implications of imidazole derivatives, including ethyl 2-amino-3-(2-methyl-1H-imidazol-1-yl)propanoate. For instance, research has shown that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines, suggesting that this compound could also possess anticancer properties .

In a study evaluating the antibacterial efficacy of related compounds, derivatives containing imidazole rings demonstrated promising results against resistant bacterial strains, further supporting the hypothesis that ethyl 2-amino-3-(2-methyl-1H-imidazol-1-yl)propanoate may have similar effects .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 2-amino-3-(2-methyl-1H-imidazol-1-yl)propanoate, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via nucleophilic substitution, where ethyl 3-bromo-2-(methylamino)propanoate reacts with 2-methylimidazole under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) . Yield optimization involves controlling stoichiometry, solvent polarity, and reaction time. For example, using DMF as a polar aprotic solvent enhances nucleophilicity, while elevated temperatures (70–80°C) accelerate substitution . Post-synthesis, purity is confirmed via ¹H/¹³C NMR and LC-MS .

Q. How is the molecular structure of this compound validated?

- Methodology : X-ray crystallography (using SHELX software for refinement ) provides definitive structural confirmation. Complementary techniques include:

- NMR spectroscopy : Assigning peaks for the imidazole ring (δ 7.0–7.5 ppm), ester carbonyl (δ 170–175 ppm), and methylamino protons (δ 2.5–3.0 ppm) .

- Mass spectrometry : Molecular ion [M+H]⁺ at m/z 225.29 (C₁₁H₁₉N₃O₂) .

Q. What are the basic biological screening methods for this compound?

- Methodology : Initial assays include:

- Antimicrobial activity : Broth microdilution (MIC determination against E. coli and S. aureus) .

- Enzyme inhibition : Fluorescence-based assays targeting histidine kinases or cytochrome P450 isoforms .

- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to evaluate IC₅₀ values .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s bioactivity?

- Methodology : Structure-activity relationship (SAR) studies focus on:

- Imidazole substitution : Introducing electron-withdrawing groups (e.g., Cl at position 4) to improve receptor binding .

- Ester group replacement : Converting ethyl ester to amide for metabolic stability .

- Amino group alkylation : Adding isopropyl or cyclohexyl groups to modulate lipophilicity (logP) .

- Analytical tools : Molecular docking (AutoDock Vina) predicts interactions with targets like 5-HT₃ receptors .

Q. How to resolve contradictions in reported biological activity data?

- Methodology : Common discrepancies arise from:

- Purity variability : HPLC purity thresholds (<95% vs. >98%) significantly affect IC₅₀ values .

- Assay conditions : pH-dependent solubility (e.g., phosphate buffer vs. Tris-HCl) alters bioavailability .

- Solution : Cross-validate data using orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) .

Q. What advanced techniques characterize the compound’s stability and degradation pathways?

- Methodology :

- Forced degradation studies : Expose to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines) .

- Analytical tools :

- HPLC-DAD/MS : Identify degradation products (e.g., hydrolyzed carboxylic acid or imidazole ring oxidation) .

- TGA/DSC : Determine thermal stability (decomposition onset >150°C) .

Q. How to elucidate reaction mechanisms in the compound’s chemical transformations?

- Methodology :

- Kinetic isotope effects (KIE) : Compare reaction rates using deuterated substrates to identify rate-determining steps .

- Intermediate trapping : Use low-temperature NMR (−40°C) to detect transient species (e.g., enolate intermediates during ester hydrolysis) .

- DFT calculations : Simulate transition states (Gaussian 16) for nucleophilic substitution or oxidation pathways .

Q. How does this compound compare to structurally similar imidazole derivatives?

- Methodology : Comparative analysis includes:

- Pharmacokinetic profiling : LogD (octanol-water distribution) and plasma protein binding (ultrafiltration) vs. analogs like Ethyl 3-(1H-imidazol-1-yl)propanoate .

- Target selectivity : Screen against kinase panels (Eurofins Cerep) to identify off-target effects .

- Metabolic stability : Microsomal half-life (human liver microsomes) compared to methyl ester derivatives .

Methodological Considerations

- Data Reproducibility : Ensure reaction scales (mg vs. g) maintain consistent yields by optimizing mixing efficiency (e.g., flow chemistry for exothermic reactions) .

- Crystallographic Validation : Use SHELXL for refining disordered solvent molecules in crystal structures .

- Bioactivity Confounding Factors : Control for endotoxin levels (<0.1 EU/mg) in cell-based assays to avoid false positives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.